molecular formula C20H23N3O B2747853 1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea CAS No. 941987-98-0

1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea

Cat. No. B2747853
CAS RN: 941987-98-0
M. Wt: 321.424
InChI Key: HHWFOKSFSMTWMN-UHFFFAOYSA-N
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Description

“1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea” is a chemical compound that belongs to the class of organic compounds known as indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years due to their biological and pharmaceutical importance . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . Given the structural similarity, “1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea” could potentially exhibit similar antiviral properties.

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties . Therefore, “1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea” could potentially be used in the development of new anti-inflammatory drugs.

Anticancer Activity

Indole derivatives have shown promising results in the field of cancer research . They have been found to exhibit anticancer activity, making “1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea” a potential candidate for cancer treatment research.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This suggests that “1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea” could potentially be used in the development of new antioxidants.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity . This suggests that “1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea” could potentially be used in the development of new antimicrobial agents.

Multicomponent Reactions (MCRs)

Indole derivatives like 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . “1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea” could potentially be used in such reactions to generate complex molecules.

Mechanism of Action

Target of Action

The compound “1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea” is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways

Result of Action

Given the biological activities associated with indole derivatives , it is likely that this compound exerts a range of effects at the molecular and cellular levels.

properties

IUPAC Name

1-benzyl-1-ethyl-3-(1-ethylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-3-22-15-18(17-12-8-9-13-19(17)22)21-20(24)23(4-2)14-16-10-6-5-7-11-16/h5-13,15H,3-4,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWFOKSFSMTWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)N(CC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea

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